molecular formula C23H30FN3O3 B2701559 3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049417-68-6

3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide

Cat. No. B2701559
CAS RN: 1049417-68-6
M. Wt: 415.509
InChI Key: MAJVJOLNUPGXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FPEB, and it is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

Neuroimaging in Alzheimer's Disease

3,4-Diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide has been utilized in neuroimaging studies, particularly in Alzheimer's disease. A selective serotonin 1A (5-HT1A) molecular imaging probe, closely related to this compound, was used with positron emission tomography (PET) for quantifying 5-HT1A receptor densities in Alzheimer's patients. This research indicated significant decreases in receptor densities in hippocampi and raphe nuclei of Alzheimer's patients, correlated with clinical symptoms and glucose utilization in the brain (Kepe et al., 2006).

Dopamine D3 Receptor Ligands

In a structure-affinity relationship study, compounds similar to this compound were examined for their affinity to dopamine D3 receptors. This research helped in identifying several high-affinity ligands for D3 receptors, which are important in the context of psychiatric and neurological disorders (Leopoldo et al., 2002).

HIV-1 Attachment Inhibitors

A study on the modification and substitution of the piperazine ring, a key component of this compound, showed its critical role in inhibiting HIV-1 attachment. These compounds interfere with the interaction of viral gp120 with the host cell receptor CD4, highlighting their potential in HIV-1 treatment strategies (Wang et al., 2009).

Opioid Receptor Agonists

Research on analogues of this compound showed their potential as δ-opioid agonists. These compounds demonstrated good oral bioavailability and effects in pain and depression models, suggesting their application in chronic pain treatment (Nozaki et al., 2012).

Serotonin 1A Receptors Imaging

In another study, a closely related compound was used for serotonin 1A receptors imaging in humans. The study compared two PET radioligands, assessing their potential in quantifying these receptors, which are significant in understanding various neuropsychiatric disorders (Choi et al., 2015).

Fluorine-18-labeled 5-HT1A Antagonists

Fluorinated derivatives of compounds structurally similar to this compound have been synthesized and evaluated for their biological properties. These studies are pivotal in developing new PET tracers for 5-HT1A receptors, aiding in the diagnosis and treatment of mental health disorders (Lang et al., 1999).

properties

IUPAC Name

3,4-diethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O3/c1-3-29-21-10-9-18(17-22(21)30-4-2)23(28)25-11-12-26-13-15-27(16-14-26)20-8-6-5-7-19(20)24/h5-10,17H,3-4,11-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJVJOLNUPGXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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